Menadione

Catalog No.
S534965
CAS No.
58-27-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione

CAS Number

58-27-5

Product Name

Menadione

IUPAC Name

2-methylnaphthalene-1,4-dione

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3

InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O

Solubility

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid.
One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.
Soluble in aromatic solvents
SOL IN FATS
For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
0.160 mg/mL at 30 °C

Synonyms

2-Methyl-1,4-naphthalenedione, 2-Methyl-1,4-naphthoquinone, 2-Methylnaphthoquinone, Bisulfite, Menadione, Bisulfite, Menadione Sodium, Menadione, Menadione bisulfite, Menadione sodium bisulfite, Menadione sodium bisulfite, trihydrate, Sodium Bisulfite, Menadione, Vicasol, Vikasol, Vitamin K 3, Vitamin K3, Vitamin K3 sodium bisulfite

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O

Description

The exact mass of the compound Menadione is 172.05243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 160 mg/l (at 30 °c)9.29e-04 mslightly soluble in ethanol, acetic acid, and ligroin. soluble in ethyl ether, benzene, chloroform, and sulfuric acid.one gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride.soluble in aromatic solventssol in fatssoluble in acetonein water, 160 mg/l @ 30 °c0.160 mg/ml at 30 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758200. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pest Control

Antibacterial and Antibiofilm Agent

Radical Scavenging

Inflammatory Response Modulation

    Scientific Field: Immunology

    Summary of Application: Menadione has been studied for its effects on the expression of inflammatory cytokines and the NF-κB-mediated signaling pathway during H.

Organic Synthesis

    Scientific Field: Organic Chemistry

    Methods of Application: Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis on.

Generation of Reactive Oxygen Species

Microbiological Evaluation

Organic Synthesis

Menadione, commonly referred to as vitamin K3, is a synthetic organic compound with the chemical formula C₁₁H₈O₂. It is an analog of 1,4-naphthoquinone, distinguished by a methyl group at the 2-position. Menadione serves as a precursor to vitamin K2 (menaquinone) and is utilized primarily in animal feed due to its vitamin K activity. While it is effective in promoting coagulation, its use in human nutrition is limited due to potential toxicity at high doses, which can lead to adverse effects such as hemolytic anemia and liver toxicity .

  • Toxicity: High doses of menadione can be toxic, particularly in newborns and infants, causing hemolytic anemia (destruction of red blood cells) []. This is why it's not recommended for human use.
  • Flammability: Menadione has a flash point of 113.8 °C, indicating flammability at high temperatures [].
, primarily involving oxidation and reduction processes. It can generate reactive oxygen species (ROS) through redox cycling, leading to the formation of hydroxyl radicals and other reactive intermediates. This property underlies its biological activity and potential toxic effects. Menadione can also undergo alkylation and acylation reactions, making it a versatile substrate for organic synthesis .

Key Reactions:

  • Oxidation of 2-methylnaphthalene: This method yields menadione using various oxidizing agents such as hydrogen peroxide and chromium trioxide under different conditions .
  • Demethylation: Menadione can be synthesized from 2-methyl-1,4-dimethoxynaphthalene through oxidative demethylation .

Menadione exhibits a range of biological activities attributed to its ability to generate ROS. These activities include:

  • Antioxidant Effects: Menadione can act as an antioxidant at low concentrations but may become pro-oxidant at higher levels.
  • Cellular Toxicity: Excessive ROS production can lead to cellular damage, apoptosis, and necrosis in various cell types .
  • Vitamin K Activity: Menadione is converted into active forms of vitamin K in the body, playing a crucial role in blood coagulation processes .

Menadione can be synthesized through several methods:

  • Oxidation of 2-Methylnaphthalene: Utilizing oxidizing agents like hydrogen peroxide or chromium compounds.
  • Demethylation: Involves converting 2-methyl-1,4-dimethoxynaphthalene into menadione.
  • Electrochemical Methods: These methods offer environmentally friendly alternatives for synthesizing menadione .

Menadione has diverse applications:

  • Animal Nutrition: It is widely used in animal feed as a source of vitamin K, particularly for poultry and livestock.
  • Pharmaceuticals: Although less common in developed countries, menadione is used therapeutically in some regions for conditions like hypoprothrombinemia.
  • Organic Synthesis: Menadione serves as an intermediate in the synthesis of various chemical compounds due to its reactive nature .

Research indicates that menadione interacts with various biological systems:

  • Reactive Oxygen Species Generation: Its ability to induce oxidative stress has been studied in relation to cancer and neurodegenerative diseases.
  • Drug Interactions: Menadione may affect the pharmacokinetics of certain drugs by influencing metabolic pathways related to vitamin K metabolism .

Similar Compounds

Menadione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Vitamin K1 (Phylloquinone)Contains a phytyl side chainNaturally occurring form of vitamin K
Vitamin K2 (Menaquinone)Similar naphthoquinone structureHas multiple forms based on side chain length
1,4-NaphthoquinoneCore naphthoquinone structureNo methyl substitution at the 2-position

Menadione's unique position as a synthetic compound allows it to be utilized effectively in specific applications where natural forms may not be suitable or available. Its capacity for redox cycling distinguishes it from other similar compounds, making it a subject of interest in both biochemical research and industrial applications .

Historical Evolution of Menadione Synthesis Pathways

The earliest methodologies for menadione synthesis emerged in the 1940s, establishing foundational approaches that dominated industrial production for several decades. The pioneering work of Price and colleagues in 1943 introduced the chromic acid oxidation method, which became the cornerstone of commercial menadione production [3]. This traditional approach involved the oxidation of 2-methylnaphthalene using chromic anhydride (chromium trioxide) in glacial acetic acid under carefully controlled temperature conditions.

The classical chromic acid method proceeded through a well-defined mechanism wherein 2-methylnaphthalene underwent selective oxidation at the aromatic ring positions, specifically targeting the 1,4-positions to form the characteristic quinone structure [3]. The reaction typically required maintaining temperatures between 35-40°C during the initial addition phase, followed by gradual heating to 70°C and subsequently to 85°C to ensure complete conversion. This temperature profile was critical for achieving optimal yields while minimizing the formation of undesired regioisomers, particularly 6-methyl-1,4-naphthoquinone, which lacked the biological activity of menadione [5].

The historical significance of the chromic acid method extended beyond its synthetic utility, as it established key principles for quinone synthesis that influenced subsequent methodological developments. The process demonstrated the importance of maintaining precise stoichiometric ratios between the substrate and oxidizing agent, with typical formulations employing equimolar amounts of chromic anhydride and 2-methylnaphthalene [3]. Following the oxidation phase, the reaction mixture underwent aqueous workup, wherein menadione precipitated upon dilution with water, yielding the crude product with approximately 51% efficiency [6].

Despite its widespread adoption, the chromic acid method presented significant environmental and safety challenges that became increasingly problematic as environmental regulations tightened throughout the latter half of the 20th century [7]. The generation of chromium-containing waste products posed substantial disposal challenges, as hexavalent chromium compounds are recognized carcinogens requiring specialized handling and treatment protocols [5]. These limitations prompted extensive research into alternative synthetic pathways that could maintain industrial viability while addressing environmental concerns.

The transition from traditional oxidative methods began gaining momentum in the 1980s and 1990s, driven by both regulatory pressures and advances in catalytic chemistry [1]. Researchers recognized that the fundamental quinone-forming reaction could be achieved through various oxidative pathways, leading to investigations of alternative oxidizing systems that could eliminate chromium waste while potentially improving reaction efficiency and selectivity [2].

One of the earliest departures from chromic acid methodology involved the development of silver-catalyzed methylation approaches. The foundational work of Ashnagar and colleagues introduced a novel strategy wherein 1,4-naphthoquinone served as the starting material, undergoing methylation through silver-catalyzed radical processes [2]. This approach employed ammonium persulfate as the oxidizing agent in combination with silver nitrate catalyst, generating methyl radicals from acetic acid that selectively attacked the 2-position of the naphthoquinone ring. The reaction proceeded efficiently at 60°C, achieving 47% yield within one hour, representing a significant improvement in reaction time compared to traditional methods [2].

The silver-catalyzed methodology demonstrated several advantages over chromic acid approaches, including reduced reaction times, elimination of chromium waste, and improved selectivity for the desired regioisomer [2]. Subsequent refinements by Liu and coworkers simplified the process further, achieving 60% yields through optimized reaction conditions that maintained the essential catalytic framework while streamlining operational procedures [2]. These developments established the viability of catalytic approaches as alternatives to stoichiometric oxidations, setting the stage for more sophisticated catalytic methodologies.

Modern Catalytic Approaches in Quinone Synthesis

Contemporary menadione synthesis has been revolutionized by the introduction of sophisticated catalytic systems that offer enhanced selectivity, improved yields, and reduced environmental impact compared to traditional methodologies [8]. Modern catalytic approaches encompass a diverse range of reaction types, including heterogeneous catalysis, organocatalysis, and advanced electrochemical methods that collectively represent the current state-of-the-art in quinone synthesis [9].

Heterogeneous catalytic systems have emerged as particularly attractive alternatives for industrial menadione production due to their operational advantages, including ease of catalyst recovery, reduced waste generation, and improved process control [10]. The iron tetrasulfophthalocyanine supported catalyst system developed by Zalomaeva and colleagues represents a paradigmatic example of modern heterogeneous catalysis applied to quinone synthesis [10]. This system employs iron phthalocyanine immobilized on amino-modified silica through covalent grafting, creating a robust and reusable catalyst capable of effecting the oxidation of 2-methyl-1-naphthol to menadione with remarkable efficiency [10].

The iron phthalocyanine system operates through a unique mechanism involving the coordination of the substrate to the iron center, followed by oxidation with tert-butyl hydroperoxide as the terminal oxidant [10]. The reaction proceeds under relatively mild conditions at 80°C, achieving 59% selectivity for menadione at 95% conversion of the starting material [10]. The catalyst system demonstrates exceptional stability, maintaining activity over multiple reaction cycles without significant degradation, making it particularly attractive for continuous manufacturing processes [10].

The mechanistic pathway of the iron phthalocyanine-catalyzed oxidation involves several distinct steps that collectively enable the selective transformation of the naphthol substrate to the corresponding quinone [10]. Initial coordination of 2-methyl-1-naphthol to the iron center activates the substrate toward oxidation, while the phthalocyanine ligand framework provides electronic stabilization of intermediate oxidation states [10]. The tert-butyl hydroperoxide oxidant facilitates the two-electron oxidation process necessary for quinone formation, with the iron center cycling between different oxidation states to maintain catalytic turnover [10].

Advanced organocatalytic approaches have also contributed significantly to modern menadione synthesis methodologies [11]. The development of chiral thiourea catalysts by Wang and colleagues at the National University of Singapore exemplifies the sophistication achievable through organocatalytic design [11]. These catalysts enable enantioselective synthesis of functionalized naphthoquinones through Michael-hemiketalization reactions, achieving excellent yields (94-99%) and outstanding enantioselectivities (90-98% enantiomeric excess) [11]. While these methods are primarily applicable to specialized derivatives rather than bulk menadione production, they demonstrate the potential for highly selective quinone synthesis through purely organic catalytic systems [11].

Electrochemical synthesis represents another frontier in modern menadione production, offering unique advantages in terms of environmental sustainability and process control [12]. The cerium-mediated electrochemical synthesis developed through recent research efforts demonstrates the potential for scalable electroorganic synthesis of fine chemicals [12]. This approach employs cerium ions as redox mediators in an electrochemical flow cell, enabling the oxidation of 2-methylnaphthalene to menadione under ambient conditions [12]. The process achieved 66% yield with 90% faradaic efficiency at 50 milliamperes per square centimeter current density, demonstrating the viability of electrochemical approaches for industrial application [12].

The electrochemical methodology offers several distinct advantages over traditional chemical oxidation processes [12]. The use of electricity as the ultimate oxidant eliminates the need for stoichiometric chemical oxidants, reducing waste generation and simplifying product purification [12]. The electrochemical process also provides precise control over reaction conditions through manipulation of current density and cell voltage, enabling optimization of selectivity and conversion rates [12]. Furthermore, the integration of renewable electricity sources can render the process carbon-neutral, addressing growing concerns about the environmental impact of chemical manufacturing [12].

Catalytic redox chain reactions represent an emerging paradigm in quinone synthesis that combines elements of traditional catalysis with innovative mechanistic approaches [9]. The work of Xu and Li at ShanghaiTech University introduced a novel catalytic system for the electrophilic alkylation of quinones using hafnium-based Lewis acid catalysts [9]. This methodology enables the direct functionalization of simple quinones with allylic and benzylic substituents under mild conditions, requiring only low catalyst loadings of hafnium triflate [9]. The reaction proceeds through a unique redox chain mechanism wherein the quinone substrate undergoes reversible reduction and oxidation cycles that facilitate the alkylation process [9].

The hafnium-catalyzed redox chain mechanism operates through a sophisticated sequence of electron transfer and bond-forming events [9]. The rate-determining step involves Lewis acid-catalyzed electrophilic substitution of hydroquinone with the ester electrophile, generating the alkylated hydroquinone intermediate [9]. Subsequent fast equilibrium between the alkylated hydroquinone and unreacted quinone regenerates the final alkylated quinone product while replenishing hydroquinone for continued catalytic turnover [9]. This mechanism enables the coupling of two electrophilic species, quinones and esters, which would not normally react under conventional conditions [9].

Green Chemistry Innovations in Large-Scale Production

The implementation of green chemistry principles in menadione synthesis has become increasingly important as environmental regulations have tightened and sustainability concerns have gained prominence in industrial chemical manufacturing [13]. Green chemistry innovations in menadione production encompass multiple strategies, including the development of environmentally benign catalytic systems, the use of renewable feedstocks, the implementation of atom-economical transformations, and the adoption of continuous flow processes that minimize waste generation [14].

Microwave-assisted synthesis represents a significant green chemistry innovation that has found application in menadione derivative production [15]. The development of microwave-assisted hydrogen-transfer reactions coupled with acetylation approaches has enabled the synthesis of menadiol diacetate (vitamin K4) from menadione with exceptional selectivity [15]. The use of ionic gold-based hydroxylated fluorides as bifunctional catalysts in these transformations achieved 77% selectivity for the target product under conventional heating conditions, while microwave assistance with oxide-fluoride catalysts yielded unprecedented selectivities of 95% [15]. This methodology exemplifies the potential for green chemistry approaches to simultaneously improve reaction efficiency and reduce environmental impact [15].

The microwave-assisted approach offers multiple advantages aligned with green chemistry principles [15]. The use of microwave heating reduces energy consumption compared to conventional thermal heating methods, while the shorter reaction times minimize the formation of unwanted byproducts [15]. The heterogeneous nature of the catalyst systems facilitates easy separation and recycling, reducing waste generation and improving overall process economics [15]. Additionally, the mild reaction conditions employed in these transformations reduce the risk of substrate decomposition and eliminate the need for harsh chemical reagents [15].

Biocatalytic approaches represent the ultimate expression of green chemistry principles in menadione synthesis, offering completely sustainable and environmentally benign production pathways [5]. The microbiological synthesis of menadione using Bacillus cereus represents a pioneering example of biotechnological approaches to vitamin K3 production [5]. This methodology employs engineered bacterial strains capable of converting 2-methylnaphthalene to menadione through enzymatic oxidation processes that occur under mild physiological conditions [5].

The Bacillus cereus-based system operates through a complex series of enzymatic transformations that selectively oxidize the aromatic substrate without generating toxic byproducts [5]. The bacterial cells are cultivated in minimal medium containing yeast extract and essential mineral salts, with 2-methylnaphthalene provided as the sole carbon source [5]. Under optimized conditions at 35°C with vigorous agitation, the system achieves menadione production rates of 1.3 milligrams per liter of culture broth over a ten-day fermentation period [5]. While the productivity is currently limited compared to chemical synthesis methods, the complete absence of toxic waste products and the renewable nature of the biological system make it an attractive option for sustainable production [5].

The biotechnological approach offers several unique advantages that align with green chemistry objectives [5]. The use of living organisms as biocatalysts eliminates the need for synthetic catalysts and harsh chemical reagents, reducing both environmental impact and production costs [5]. The enzymatic processes are inherently selective, producing minimal byproducts and eliminating the formation of regioisomers that plague chemical synthesis methods [5]. Furthermore, the biological system can potentially be optimized through genetic engineering approaches to improve productivity and substrate tolerance [5].

Continuous flow synthesis methodologies represent another significant green chemistry innovation in menadione production, offering improved process efficiency and reduced waste generation compared to traditional batch processes [16]. The development of tubular continuous reactors for menadione sodium bisulfite production exemplifies the potential for flow chemistry approaches in large-scale manufacturing [16]. These systems employ continuous mixing of menadione solutions with sodium metabisulfite under controlled temperature and residence time conditions, achieving high conversion rates with minimal waste generation [16].

The continuous flow approach offers multiple advantages over batch synthesis methods [16]. The precise control of reaction parameters, including temperature, residence time, and mixing efficiency, enables optimization of reaction conditions for maximum yield and selectivity [16]. The continuous operation reduces the accumulation of byproducts and enables real-time monitoring and adjustment of process conditions [16]. Additionally, the smaller reactor volumes and improved heat and mass transfer characteristics of flow systems enhance safety and reduce energy consumption [16].

Green solvent alternatives have also been explored for menadione synthesis and purification processes [14]. The development of synthesis protocols using ionic liquids, supercritical carbon dioxide, and bio-based solvents has shown promise for reducing the environmental impact of quinone production [14]. These alternative solvent systems offer improved selectivity, reduced toxicity, and enhanced recyclability compared to traditional organic solvents [14]. The implementation of solvent-free reaction conditions, where feasible, represents the ultimate goal of green chemistry approaches to chemical synthesis [17].

Purification Techniques and Quality Control Standards

The purification of crude menadione and the establishment of rigorous quality control standards are essential components of industrial production processes that ensure the delivery of pharmaceutical-grade materials meeting stringent regulatory requirements [18]. Modern purification methodologies encompass a diverse range of physical and chemical separation techniques, each offering distinct advantages for different production scales and purity specifications [19].

Crystallization techniques represent the most widely employed purification method for industrial menadione production due to their scalability, cost-effectiveness, and ability to achieve high purity levels [18]. The recovery of menadione from spent mother liquor containing menadione bisulfite derivatives has been optimized through controlled pH manipulation and selective crystallization protocols [18]. The process involves increasing the pH of the mother liquor to 10.5-11 using alkaline solutions such as sodium hydroxide or potassium hydroxide, causing the decomposition of the bisulfite adduct and precipitation of pure menadione [18]. The crystallization process can be conducted in both batch and continuous modes, with continuous operation offering advantages for large-scale production [18].

The crystallization methodology requires careful attention to the elimination of interfering ions that can compromise the purification efficiency [18]. Excess bisulfite and sulfite ions present in the mother liquor can interfere with the formation of pure menadione crystals, necessitating their removal through selective precipitation, ion exchange treatment, or membrane separation processes [18]. The addition of metallic ions such as calcium or magnesium, which form low-solubility bisulfite salts, facilitates the removal of these interfering species [18]. The implementation of water-immiscible solvents such as toluene, chloroform, or dichloromethane prior to pH adjustment can improve the extraction efficiency and crystal quality [18].

Recrystallization protocols have been extensively optimized for menadione purification, with particular attention to solvent selection and crystallization conditions [20]. The selection of appropriate recrystallization solvents requires consideration of multiple factors, including menadione solubility, impurity profiles, and environmental compatibility [20]. Traditional recrystallization solvents such as ethanol, methanol, and toluene offer good solubility characteristics for menadione while providing selective dissolution of the target compound relative to common impurities [20]. The crystallization process typically involves dissolving the crude menadione in hot solvent until saturation, followed by controlled cooling to room temperature and subsequent chilling in an ice bath to maximize crystal recovery [20].

The optimization of recrystallization conditions plays a crucial role in determining both the yield and purity of the final product [20]. The rate of cooling significantly influences crystal size and purity, with slower cooling generally producing larger, more pure crystals at the expense of overall yield [20]. The use of seed crystals can facilitate nucleation and improve the consistency of crystal formation, particularly in large-scale operations where uniform product quality is essential [20]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with each cycle typically improving purity at the cost of material recovery [20].

Distillation under reduced pressure represents an alternative purification method that offers several advantages for large-scale menadione purification [21]. The thermal distillation of crude menadione at 130-132°C under reduced pressure of 2-4 millimeters of mercury achieves high purity levels (96-99%) with good recovery yields (75-90%) [21]. The distillation process is particularly effective for removing high-boiling impurities and polycondensed materials that are difficult to eliminate through crystallization methods [21]. However, the thermal stress associated with distillation can promote polycondensation reactions of menadione, requiring careful temperature control and short residence times to minimize product degradation [21].

Sublimation techniques offer the highest purity levels achievable for menadione purification but are generally limited to smaller-scale applications due to equipment requirements and energy consumption [19]. Sublimation at 130-140°C under high vacuum conditions can achieve purities exceeding 98% but typically results in lower recovery yields (60-75%) due to thermal decomposition during the sublimation process [19]. The sublimation method is particularly valuable for removing non-volatile impurities and preparing analytical standards where maximum purity is essential [19].

Quality control standards for menadione production have been established through collaborative efforts between regulatory agencies, pharmaceutical companies, and analytical testing organizations [22]. The European Union Reference Laboratory for Feed Additives (EURL-FA) has developed comprehensive analytical protocols for menadione determination in feed additives, premixtures, and feedingstuffs [22]. These protocols specify high-performance liquid chromatography (HPLC) methods using normal-phase or reverse-phase separations with ultraviolet detection at 251 nanometers for routine analysis [22].

The HPLC analytical methods have been extensively validated through ring-trial studies involving multiple laboratories to establish performance characteristics and acceptance criteria [22]. For premixtures and feedingstuffs containing menadione concentrations ranging from 5.57 to 543 milligrams per kilogram, the validated methods demonstrate relative standard deviations of repeatability (RSDr) ranging from 2.9% to 6.8% and relative standard deviations of reproducibility (RSDR) ranging from 7.0% to 11.7% [22]. Recovery rates (RRec) typically range from 89.2% to 111.4%, with limits of detection (LOD) and quantification (LOQ) of 1.2 and 3.8 milligrams per kilogram, respectively [22].

Advanced analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for enhanced sensitivity and specificity in menadione analysis [23]. These methods employ atmospheric pressure chemical ionization (APCI) sources to achieve optimal ionization efficiency for quinone compounds, enabling detection limits in the femtomolar range [23]. The use of stable isotope internal standards, such as deuterium-labeled menadione, provides improved quantitative accuracy by compensating for matrix effects and ionization variability [23].

Spectroscopic characterization methods play a crucial role in confirming the identity and purity of menadione products [24]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [24]. Infrared (IR) spectroscopy offers rapid qualitative analysis capabilities, with characteristic carbonyl stretching frequencies around 1660-1680 wavenumbers confirming the quinone functionality [25]. Ultraviolet-visible (UV-Vis) spectroscopy provides additional identity confirmation through characteristic absorption bands, while also enabling quantitative analysis for purity determination [26].

The crystalline structure of menadione has been extensively characterized through X-ray crystallography, revealing important information about polymorphic forms and their impact on chemical stability [27]. Different solid forms of menadione, including various polymorphs and hydrates, exhibit distinct stability profiles that influence storage requirements and shelf-life considerations [27]. Form A menadione demonstrates significantly improved chemical stability in alkaline environments compared to other polymorphic forms, making it preferred for pharmaceutical applications [27]. The compact packing pattern and favorable molecular conformation of Form A contribute to its enhanced stability characteristics [27].

Quality control protocols for menadione production also encompass comprehensive impurity profiling to identify and quantify potential contaminants [22]. Common impurities include unreacted starting materials, regioisomers such as 6-methyl-1,4-naphthoquinone, oxidation products, and polycondensed materials formed during synthesis or storage [22]. Analytical methods must be capable of separating and quantifying these impurities at levels relevant to safety and efficacy requirements [22]. High-performance liquid chromatography with photodiode array detection provides excellent resolution of structural isomers and enables simultaneous quantification of multiple impurity classes [22].

The establishment of stability testing protocols ensures that menadione products maintain their quality throughout their intended shelf life under specified storage conditions [28]. Accelerated stability studies conducted at elevated temperatures and humidity levels provide predictive information about long-term stability characteristics [28]. The results of these studies inform storage recommendations, packaging requirements, and expiration dating for commercial products [28]. Menadione products are generally stored at controlled room temperature (15-25°C) in light-resistant containers to prevent photodegradation and maintain product integrity [28].

Industrial quality assurance programs incorporate comprehensive testing protocols that monitor both incoming raw materials and finished products [29]. Raw material specifications ensure that starting materials meet purity and quality requirements necessary for consistent production of high-quality menadione [29]. In-process monitoring during synthesis and purification operations enables real-time quality control and facilitates rapid identification and correction of process deviations [29]. Finished product testing confirms compliance with all quality specifications before product release, ensuring that only materials meeting stringent quality standards reach the market [29].

The economic considerations of purification and quality control operations significantly impact the overall cost structure of menadione production [30]. The selection of purification methods involves balancing purity requirements against processing costs, with more stringent purification protocols generally requiring higher capital and operating expenditures [30]. Quality control testing costs must also be considered, particularly for methods requiring sophisticated analytical instrumentation and specialized expertise [30]. However, the costs associated with comprehensive quality assurance are typically justified by the premium pricing available for high-purity pharmaceutical-grade materials and the avoidance of costly product recalls or regulatory actions [30].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bright yellow solid with a very mild acrid odor; [Merck Index]
Solid

Color/Form

Bright yellow crystals
YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

172.052429494 g/mol

Monoisotopic Mass

172.052429494 g/mol

Heavy Atom Count

13

LogP

2.2
2.2 (LogP)
log Kow = 2.20 @ pH 7.4
2.20

Odor

Very faint acrid odor
Nearly odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

105-107 °C
107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

723JX6CXY5

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (12.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (12.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (21.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary known function of vitamin K is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification.

Livertox Summary

Vitamin K is an essential fat soluble vitamin that is important in maintaining normal coagulation, serving as a cofactor in the activation of several clotting factors and anticoagulant proteins. There is no evidence that vitamin K supplementation, in physiologic or even higher doses, causes serum enzyme elevations, liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

The synthetic water soluble forms of vitamin K (menadione, menadiol) have long since been considered inferior to vitamin K1 (phytonadione) in the treatment of drug-induced hypoprothrombinemia.
Menadione (vitamin K3) a redox cycling quinone, is a clinically important chemotherapeutic agent. ...
Menadione, or vitamin K3 (VK3), a potent oxidative stress inducer, has been recently used as an effective and remarkably safe cytotoxic drug for treatment of several human tumors. ...

Pharmacology

Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver. Vitamin K1 and K2 are the naturally occurring types of vitamin K. The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans. The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines. Vitamin K3, on the other hand, is one of the many manmade versions of vitamin K. Also called menadione, this yellowish, synthetic crystalline substance is converted into the active form of the K2 vitamin inside of the animal body. While a vitamin K deficiency can be dangerous, especially to infants that may easily suffer from extensive hemorrhaging, an overdose can be as equally detrimental. Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death. This condition is associated with an abnormally high concentration of bilirubin, a bile pigment, in the tissues of the brain, which can be caused by the presence of K3. For this reason, K3 is less often utilized medically than it was in former times.

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BA - Vitamin k
B02BA02 - Menadione

Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins.
The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/
Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/
The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/
Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions.
For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page.

Vapor Pressure

0.000188 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

34524-96-4
72060-21-0
58-27-5

Absorption Distribution and Excretion

Variable and ranges from 10% to 80%
Menadione and its water soluble derivatives ... are absorbed even in the absence of bile ... /and/ enter the bloodstream directly.
Eighteen hr after intracardiac admin of (3)H-menadione ... to rats fed diet deficient in vit k, 78% of (3)H had been excreted in urine, 3% in feces, and 29% remained in animals. Biliary excretion ... observed in dogs, & 5-10% of (14)c had been excreted by this route 12 hr after oral dose of (14)C-menadione.
Vit k accum in liver, spleen, and lungs. /however/ significant amounts are not stored in body for long periods.
VET: ... Menadione or vit k3 absorbed is converted to k2 for utilization, otherwise it is rapidly eliminated via urine.
The pharmacokinetics of menadione (vitamin K3)... were studied in rabbits after iv injection of 75 mg menadiol sodium diphosphate (Synkayvite). ... Plasma clearance was 0.822 L/min. Systemic clearance in RBCs was 0.407 L/min. Apparent volume of distribution was 30.833 L in plasma and 20.488 L in RBCs. Area under the concn-time curve was 32.453 ug min/ml for plasma and 67.219 ug min/ml for RBCs. /Menadiol sodium diphosphate/

Metabolism Metabolites

Hepatic
Distribution studies with menadione tritiated in 6,7-position, ((3)H(6,7))-2-methyl-1,4-naphthaquinone, in rats showed that lipophilic metabolite of menadione, menaquinone-4, 2-methyl-3-geranylgeranyl-1,4-naphthaquinone was present in all tissues examined.
2-methyl-1,4-naphthoquinone yields in rat vit k2(20); yields vit k2(45), and vit k2(50) probably in man. /from table/
...Xenobiotics that are reduced by carbonyl reductases include... menadione... .
Menadione is excreted in part as glucuronide and competes with bilirubin for detoxification mechanism of limited capacity in newborn.
For more Metabolism/Metabolites (Complete) data for MENADIONE (6 total), please visit the HSDB record page.

Wikipedia

Menadione
Mercury(II)_nitrate

Drug Warnings

... Probably should not be given to newborn infants or women during last few wk of pregnancy.
Menadione is ineffective for the treatment of warfarin and superwarfarin toxicity. It elicits a poor response and should not be used.
Vitamin K /SRP: phytonadione preferred/ must be administered with great care to patients to whom anticoagulants have been given to combat intravascular clotting. ... The vitamin must be "titrated" against the anticoagulant, lest the patient be re-exposed to the same threat of clotting that led to anticoagulants therapy in the first place. No such problem exists in treating persons poisoned accidentally or suicidally by anticoagulant rodenticides. There is no evidence that vitamin K produces in normal persons any excessive tendency of the blood to clot. /vitamin K/
Menadione...can induce hemolysis in individuals who are genetically deficient in glucose-6-phosphate dehydrogenase.
For more Drug Warnings (Complete) data for MENADIONE (6 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of menadione (vitamin K3)... were studied in rabbits after iv injection of 75 mg menadiol sodium diphosphate (Synkayvite). Mean elimination half-life of menadione was 27.17 min in plasma and 35.22 min in red blood cells... . /Menadiol sodium diphosphate/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Masking

Methods of Manufacturing

It is obtained from 2-methylnaphthalene in 70-90% yield by oxidation with chromic acid. Slightly lower yields are obtained with chromium trioxide in conjunction with crown ethers.

General Manufacturing Information

1,4-Naphthalenedione, 2-methyl-: ACTIVE
...CORN STIGMA CONTAINS ALC SOL SUBSTANCE TERMED BY.../MIKHLIN CR/ VIT K3; HOWEVER...DIFFERENTIATION FROM VIT K1 IS NOT CLEAR. IN ANGLO-AMERICAN LITERATURE...K3 DESIGNATES MENADIONE. THIS DESIGNATION SHOULD BE DISCONTINUED...DERIV OF 1,4-NAPHTHOQUINONE WITHOUT SIDECHAIN IN 3-POSITION CANNOT EXERT ALL FUNCTIONS OF K VIT...
...MENADIONE OR VIT K3...DEPENDING ON BIOASSAY SYSTEM USED, @ LEAST AS ACTIVE ON MOLAR BASIS AS PHYLLOQUINONE. ...ACTIVE WATER-SOL DERIVATIVES OF MENADIONE...SODIUM-BISULFITE SALT OR TETRASODIUM SALT OF DIPHOSPHORIC ACID ESTER. THESE COMPD ARE CONVERTED IN BODY TO MENADIONE.
PARENT STRUCTURE OF K FAMILY OF VIT IS 2-METHYL-1,4-NAPHTHOQUINONE OR MENADIONE. THIS FAT-SOL COMPD & SEVERAL WATER-SOL DERIVATIVES SUCH AS SODIUM BISULFITE & DIPHOSPHORIC ACID ESTER ARE COMMON COMMERCIAL FORMS USED IN MEDICAL PRACTICE.
NATURAL, FAT-SOL VIT ARE MORE EFFECTIVE THAN WATER-SOL DERIVATIVES. /VIT K/
DRUGS WITH VIT K ACTIVITY MAY BE CHEMICALLY ASSAYED & DO NOT REQUIRE BIOASSAY. ...DETERMINATION OF VIT K CONTENT OF FOODS, ASSAY BASED UPON ABILITY OF PREPN TO INCR PROTHROMBIC LEVEL OF DEFICIENT CHICKS IS EMPLOYED.

Analytic Laboratory Methods

Analyte: menadione; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: menadione; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: menadione; matrix: chemical purity; procedure: titration with ceric sulfate using orthophenanthroline as indicator
Analyte: menadione; matrix: pharmaceutical preparation (injection solution); procedure: absorption spectrophotometry at 635 nm with comparison to standards
For more Analytic Laboratory Methods (Complete) data for MENADIONE (7 total), please visit the HSDB record page.

Storage Conditions

Keep protected from light.

Interactions

Large doses of salicylates... antagonize vitamin k. ... Cmpd with ... antagonist activity is sulfaquinoxaline, a sulfonamide drug used in veterinary medicine... . /vitamin k/
Vitamin k antagonizes inhibitory effect of /acenocoumarol, phenprocoumon, anisindione, diphenadione, and phenindione/ on hepatic synthesis of vitamin k dependent clotting proteins... . /vitamin k/

Stability Shelf Life

Stable in air; decomp by sunlight. ... Destroyed by alkalies and reducing agents.
STABLE IN QUINONE FORM.
Solns may be heated to 120 °C without decomp.

Dates

Modify: 2023-08-15

Menadione inhibits thioredoxin reductase 1 via arylation at the Sec

Shibo Sun, Weiping Xu, Yue Zhang, Yijia Yang, Qiang Ma, Jianqiang Xu
PMID: 34186208   DOI: 10.1016/j.freeradbiomed.2021.06.023

Abstract

The selenoprotein thioredoxin reductase 1 (TrxR1; TXNRD1) participates in multiple cellular processes and is regarded as a cellular target in anti-tumor drug discovery and development. TrxR1 has been reported to reduce menadione to menadiol and to produce superoxide anion radicals. However, the details of TrxR1-mediated menadione reduction have rarely been studied. In this study, we found that wild-type TrxR1 could reduce menadione in a less efficient way, but the U498C mutant variant supported high-efficiency menadione reduction in a Sec-independent manner. Meanwhile, the site-directed mutagenesis results showed that Cys
mutant increased the K
values and decreased the catalytic efficiency, which was associated with a charge-transfer complex between FAD-Cys
. Mass spectrometry (MS) revealed that in NADPH pre-reduced TrxR1 but not oxidized TrxR1, the highly active Sec
of wild-type TrxR1 was arylated by menadione and strongly impaired the DTNB reducing activity in a dose-dependent manner. TrxR1 reduced menadione more efficiently than glutathione reductase (GR), and interestingly menadione did not inhibit the GSSG reducing activity of GR. In summary, our results demonstrate that TrxR1 catalyzes the reduction of menadione in a Sec-independent manner, which highly depend on Cys
instead of N-terminal redox motif, and the Sec
of TrxR1 is the primary target of menadione. The interaction between menadione and TrxR1 revealed in this study may provide a valuable reference for the development of anticancer drugs targeting selenoprotein TrxR1.


Novel antiadipogenic effect of menadione in 3T3-L1 cells

Melania Iara Funk, Melisa Ailén Conde, Graciela Piwien-Pilipuk, Romina María Uranga
PMID: 33945810   DOI: 10.1016/j.cbi.2021.109491

Abstract

Inhibition of adipocyte differentiation can be used as a strategy for preventing adipose tissue expansion and, consequently, for obesity management. Since reactive oxygen species (ROS) have emerged as key modulators of adipogenesis, the effect of menadione (a synthetic form of vitamin K known to induce the increase of intracellular ROS) on 3T3-L1 preadipocyte differentiation was studied. Menadione (15 μM) increased ROS and lipid peroxidation, generating mild oxidative stress without affecting cell viability. Menadione drastically inhibited adipogenesis, accompanied by decreased intracellular lipid accumulation and diminished expression of the lipo/adipogenic markers peroxisome proliferator-activated receptor (PPAR)γ, fatty acid synthase (FAS), CCAAT/enhancer-binding protein (C/EBP) α, fatty acid binding protein (FABP) 4, and perilipin. Menadione treatment also increased lipolysis, as indicated by augmented glycerol release and reinforced by the increased expression of hormone-sensitive lipase (HSL). Additionally, menadione increased the inhibitory phosphorylation of acetyl-CoA-carboxylase (ACC), which results in the inhibition of fatty acid synthesis. As a consequence, triglyceride content was decreased. Menadione also inhibited the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Further, treatment with increased concentration of insulin, a potent physiological activator of the PI3K/Akt pathway, rescued the normal level of expression of PPARγ, the master regulator of adipogenesis, and overcame the restraining effect of menadione on the differentiation capacity of 3T3-L1 preadipocytes. Our study reveals novel antiadipogenic action for menadione, which is, at least in part, mediated by the PI3K/Akt pathway signaling and raises its potential as a therapeutic agent in the treatment or prevention of adiposity.


Bogdan Adam Cichocki, Maxime Donzel, Kim C Heimsch, Mindaugas Lesanavičius, Liwen Feng, Enrique Jose Montagut, Katja Becker, Alessandro Aliverti, Mourad Elhabiri, Narimantas Čėnas, Elisabeth Davioud-Charvet
PMID: 33855850   DOI: 10.1021/acsinfecdis.1c00054

Abstract

Plasmodione (PD) is a potent antimalarial redox-active 3-benzyl-menadione acting at low nanomolar range concentrations on different malaria parasite stages. The specific bioactivation of PD was proposed to occur via a cascade of redox reactions starting from one-electron reduction and then benzylic oxidation, leading to the generation of several key metabolites including corresponding benzylic alcohol (PD-bzol, for PD benzhydrol) and 3-benzoylmenadione (PDO, for PD oxide). In this study, we showed that the benzylic oxidation of PD is closely related to the formation of a benzylic semiquinone radical, which can be produced under two conditions: UV photoirradiation or catalysis by
apicoplast ferredoxin-NADP
reductase (
FNR) redox cycling in the presence of oxygen and the parent PD. Electrochemical properties of both PD metabolites were investigated in DMSO and in water. The single-electron reduction potential values of PD, PD-bzol, PDO, and a series of 3-benzoylmenadiones were determined according to ascorbate oxidation kinetics. These compounds possess enhanced reactivity toward
FNR as compared with model quinones. Optimal conditions were set up to obtain the best conversion of the starting PD to the corresponding metabolites. UV irradiation of PD in isopropanol under positive oxygen pressure led to an isolated yield of 31% PDO through the transient semiquinone species formed in a cascade of reactions. In the presence of
FNR, PDO and PD-bzol could be observed during long lasting redox cycling of PD continuously fueled by NADPH regenerated by an enzymatic system. Finally, we observed and quantified the effect of PD on the production of oxidative stress in the apicoplast of transgenic 3D7
parasites by using the described genetically encoded glutathione redox sensor hGrx1-roGFP2 methodology. The observed fast reactive oxygen species (ROS) pulse released in the apicoplast is proposed to be mediated by PD redox cycling catalyzed by
FNR.


Menadione sodium bisulfite alleviated chromium effects on wheat by regulating oxidative defense, chromium speciation, and ion homeostasis

Sajjad Hassan Askari, Muhammad Arslan Ashraf, Shafaqat Ali, Muhammad Rizwan, Rizwan Rasheed
PMID: 33751380   DOI: 10.1007/s11356-021-13221-0

Abstract

Menadione sodium bisulfite (MSB) is a crucial growth regulator mediating plant defense response. MSB-mediated regulation of defense mechanisms in wheat under chromium (Cr) toxicity has not been reported in the literature. Therefore, the present study was undertaken to appraise the efficacy of exogenous MSB on circumventing Cr phytotoxic effects on wheat. We also compared the effects of water-soluble MSB with that of water-insoluble menadiol diacetate (MD). The levels used in the present investigation for MSB and MD were 100 and 200 mg L
. Wheat plants grown in soil contaminated with 25 mg kg
Cr in the form of K
Cr
O
showed a notable reduction in growth, chlorophyll molecules, relative water contents, grain yield, total soluble sugars, phenolics, flavonoids, ascorbic acid, activities of antioxidant enzymes (SOD, POD, CAT), and uptake of essential nutrients (K, P, and Ca). Cr toxicity caused a noticeable accretion in total free amino acids, proline, malondialdehyde, H
O
, O
, relative membrane permeability, methylglyoxal contents, activities of enzymes (lipoxygenase, glutathione-S-transferase, and ascorbate peroxidase), nitric oxide and H
S contents, glutathione and oxidized glutathione contents, total Cr contents, and Cr
and Cr
accumulation. MSB application significantly reduced lipid peroxidation, ROS overproduction, methylglyoxal levels, total Cr contents, and maintained higher Cr
:Cr
ratio in aerial parts. Besides, Cr-mediated inhibition in essential nutrient uptake was significantly circumvented by exogenous MSB. Consequently, MSB enhanced wheat growth by lessening oxidative damage, total Cr contents in aerial parts, and strengthening antioxidant enzyme activities. MD was not effective in mediating defense responses in wheat under Cr toxicity.


The effect of zinc on human trophoblast proliferation and oxidative stress

Tanja Jankovic-Karasoulos, Dale McAninch, Clare Dixon, Shalem Y-L Leemaqz, Maxime François, Wayne R Leifert, Dylan McCullough, Carmela Ricciardelli, Claire T Roberts, Tina Bianco-Miotto
PMID: 33388345   DOI: 10.1016/j.jnutbio.2020.108574

Abstract

Adequate Zinc (Zn) intake is required to prevent multiple teratogenic effects however deviations from adequate Zn intake, including high maternal Zn status, have been linked to increased incidence of pregnancy complications, including those associated with inadequate placentation. Using placental trophoblast HTR8/SVneo cells and first trimester human placental explants (n = 12), we assessed the effects of varying Zn concentrations on trophoblast proliferation, viability, apoptosis and oxidative stress. Compared to physiologically normal Zn levels (20 µM), HTR-8/SVneo cell proliferation index was significantly lower in the presence of physiologically elevated (40 µM; P = .020) and supra-physiological (80 µM; P = .007) Zn. The latter was also associated with reduced proliferation (P = .004) and viability (P < .0001) in cultured placental explants, but not apoptosis. Reactive oxygen species production in HTR8/SVneo cultures was significantly higher in the presence of 80 µM Zn compared to all physiologically relevant levels. Oxidative stress, induced by an oxidizing agent menadione, was further exacerbated by high (80 µM) Zn. Zn did not affect lipid peroxidation in either HTR8/SVneo cells or placental explants or antioxidant defense mechanisms that included glutathione reductase and superoxide dismutase. Further study should focus on elucidating mechanisms behind impaired trophoblast proliferation and increased oxidative stress as a result of elevated Zn levels.


Antimutagenic, Cytoprotective and Antioxidant Properties of

Theng Choon Ooi, Farah Wahida Ibrahim, Shakirah Ahmad, Kok Meng Chan, Lek Mun Leong, Nihayah Mohammad, Ee Ling Siew, Nor Fadilah Rajab
PMID: 34072474   DOI: 10.3390/molecules26113287

Abstract

var.
is used as traditional medicine for diabetes, inflammation, and nociception. However, the antimutagenic potential and cytoprotective effects of this plant remain unknown. In this study, the mutagenic and antimutagenic activities of
(FDD) on both
TA 98 and TA 100 strains were assessed using
mutagenicity assay (Ames test). Then, the cytoprotective potential of FDD on menadione-induced oxidative stress was determined in a V79 mouse lung fibroblast cell line. The ferric-reducing antioxidant power (FRAP) assay was conducted to evaluate FDD antioxidant capacity. Results showed that FDD (up to 50 mg/mL) did not exhibit a mutagenic effect on either TA 98 or TA 100 strains. Notably, FDD decreased the revertant colony count induced by 2-aminoanthracene in both strains in the presence of metabolic activation (
< 0.05). Additionally, pretreatment of FDD (50 and 100 µg/mL) demonstrated remarkable protection against menadione-induced oxidative stress in V79 cells significantly by decreasing superoxide anion level (
< 0.05). FDD at all concentrations tested (12.5-100 µg/mL) exhibited antioxidant power, suggesting the cytoprotective effect of FDD could be partly attributed to its antioxidant properties. This report highlights that
may provide a chemopreventive effect on mutagenic and oxidative stress inducers.


Menadione sodium bisulfite neutralizes chromium phytotoxic effects in okra by regulating cytosolutes, lipid peroxidation, antioxidant system and metal uptake

Muhammad Arslan Ashraf, Rizwan Rasheed, Sadia Zafar, Muhammad Iqbal, Zulfiqar Ahmad Saqib
PMID: 33321045   DOI: 10.1080/15226514.2020.1854171

Abstract

Chromium (Cr) is a major abiotic stress for plant species that significantly impacted plant development and impeded agricultural production. Menadione sodium bisulfite (MSB) has recently manifested a remarkable role in modulating plant defense responses. In the present experiment, Cr caused a significant decrease in growth, relative water contents, and chlorophyll in okra cultivars (Shabnam 786 and Arka Anamika). Cr produced an increase in proline, total soluble proteins, total free amino acids, phenolics, flavonoids, ascorbic acid, hydrogen peroxide (H
O
), malondialdehyde (MDA), and Cr accumulation. Besides, activities of antioxidant enzymes were also higher in Cr-stressed plants. MSB application (50, 100, 150, and 200 µM) profoundly impacted growth and important physio-biochemical characteristics in okra under Cr stress. Better growth in MSB treated plants was associated with lower oxidative damage and better oxidative defense system reflected in the form of higher antioxidant enzyme activities alongside the concentrations of non-enzymatic antioxidant compounds. In this background, cv. Shabnam-786 exhibited greater Cr tolerance over Arka Anamika. The degree of oxidative damage measured in the form of H
O
and MDA was greater in cv. Arka Anamika. Lower MSB levels (50 and 100 µM) circumvented inhibitory Cr effects in okra, while higher doses proved lethal for plant growth and development.


An aspartyl protease-mediated cleavage regulates structure and function of a flavodoxin-like protein and aids oxidative stress survival

Anamika Battu, Rajaram Purushotham, Partha Dey, S Surya Vamshi, Rupinder Kaur
PMID: 33630938   DOI: 10.1371/journal.ppat.1009355

Abstract

A family of eleven glycosylphosphatidylinositol-anchored aspartyl proteases, commonly referred to as CgYapsins, regulate a myriad of cellular processes in the pathogenic yeast Candida glabrata, but their protein targets are largely unknown. Here, using the immunoprecipitation-mass spectrometry approach, we identify the flavodoxin-like protein (Fld-LP), CgPst2, to be an interactor of one of the aspartyl protease CgYps1. We also report the presence of four Fld-LPs in C. glabrata, which are required for survival in kidneys in the murine model of systemic candidiasis. We further demonstrated that of four Fld-LPs, CgPst2 was solely required for menadione detoxification. CgPst2 was found to form homo-oligomers, and contribute to cellular NADH:quinone oxidoreductase activity. CgYps1 cleaved CgPst2 at the C-terminus, and this cleavage was pivotal to oligomerization, activity and function of CgPst2. The arginine-174 residue in CgPst2 was essential for CgYps1-mediated cleavage, with alanine substitution of the arginine-174 residue also leading to elevated activity and oligomerization of CgPst2. Finally, we demonstrate that menadione treatment led to increased CgPst2 and CgYps1 protein levels, diminished CgYps1-CgPst2 interaction, and enhanced CgPst2 cleavage and activity, thereby implicating CgYps1 in activating CgPst2. Altogether, our findings of proteolytic cleavage as a key regulatory determinant of CgPst2, which belongs to the family of highly conserved, electron-carrier flavodoxin-fold-containing proteins, constituting cellular oxidative stress defense system in diverse organisms, unveil a hidden regulatory layer of environmental stress response mechanisms.


Identification of Vitamin K3 and its analogues as covalent inhibitors of SARS-CoV-2 3CL

Ruyu Wang, Qing Hu, Haonan Wang, Guanghao Zhu, Mengge Wang, Qian Zhang, Yishu Zhao, Chunyu Li, Yani Zhang, Guangbo Ge, Hongzhuan Chen, Lili Chen
PMID: 33901557   DOI: 10.1016/j.ijbiomac.2021.04.129

Abstract

After the emergence of the pandemic, repurposed drugs have been considered as a quicker way of finding potential antiviral agents. SARS-CoV-2 3CL
is essential for processing the viral polyproteins into mature non-structural proteins, making it an attractive target for developing antiviral agents. Here we show that Vitamin K3 screened from the FDA-Approved Drug Library containing an array of 1,018 compounds has potent inhibitory activity against SARS-CoV-2 3CL
with the IC
value of 4.78 ± 1.03 μM, rather than Vitamin K1, K2 and K4. Next, the time-dependent inhibitory experiment was carried out to confirm that Vitamin K3 could form the covalent bond with SARS-CoV-2 3CL
. Then we analyzed the structure-activity relationship of Vitamin K3 analogues and identified 5,8-dihydroxy-1,4-naphthoquinone with 9.8 times higher inhibitory activity than Vitamin K3. Further mass spectrometric analysis and molecular docking study verified the covalent binding between Vitamin K3 or 5,8-dihydroxy-1,4-naphthoquinone and SARS-CoV-2 3CL
. Thus, our findings provide valuable information for further optimization and design of novel inhibitors based on Vitamin K3 and its analogues, which may have the potential to fight against SARS-CoV-2.


Neuronal Metabolism and Neuroprotection: Neuroprotective Effect of Fingolimod on Menadione-Induced Mitochondrial Damage

Antonio Gil, Elisa Martín-Montañez, Nadia Valverde, Estrella Lara, Federica Boraldi, Silvia Claros, Silvana-Yanina Romero-Zerbo, Oscar Fernández, Jose Pavia, Maria Garcia-Fernandez
PMID: 33383658   DOI: 10.3390/cells10010034

Abstract

Imbalance in the oxidative status in neurons, along with mitochondrial damage, are common characteristics in some neurodegenerative diseases. The maintenance in energy production is crucial to face and recover from oxidative damage, and the preservation of different sources of energy production is essential to preserve neuronal function. Fingolimod phosphate is a drug with neuroprotective and antioxidant actions, used in the treatment of multiple sclerosis. This work was performed in a model of oxidative damage on neuronal cell cultures exposed to menadione in the presence or absence of fingolimod phosphate. We studied the mitochondrial function, antioxidant enzymes, protein nitrosylation, and several pathways related with glucose metabolism and glycolytic and pentose phosphate in neuronal cells cultures. Our results showed that menadione produces a decrease in mitochondrial function, an imbalance in antioxidant enzymes, and an increase in nitrosylated proteins with a decrease in glycolysis and glucose-6-phosphate dehydrogenase. All these effects were counteracted when fingolimod phosphate was present in the incubation media. These effects were mediated, at least in part, by the interaction of this drug with its specific S1P receptors. These actions would make this drug a potential tool in the treatment of neurodegenerative processes, either to slow progression or alleviate symptoms.


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